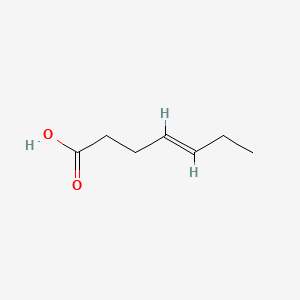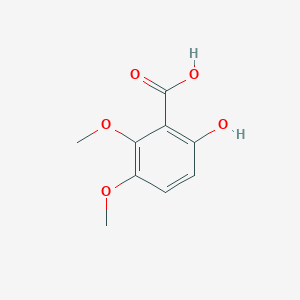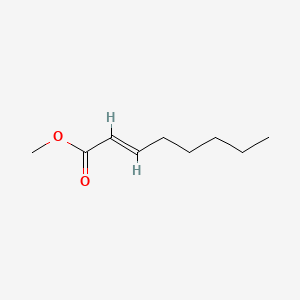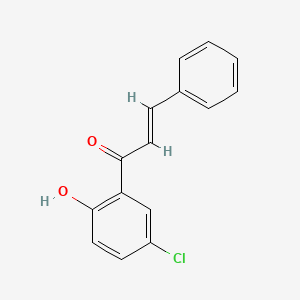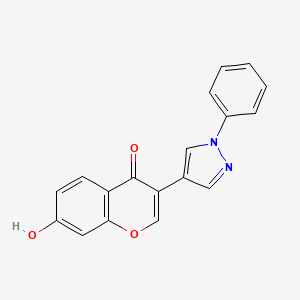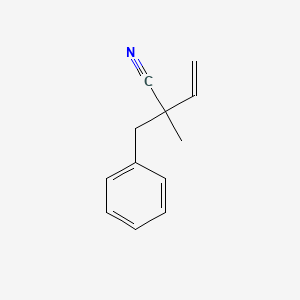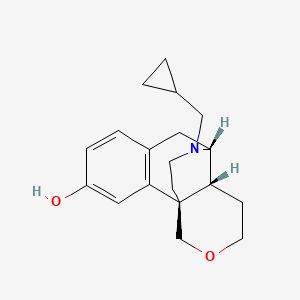
Proxorphan
Übersicht
Beschreibung
Proxorphan, also known as proxorphan tartate (developmental code name BL-5572M), is an opioid analgesic and antitussive drug of the morphinan family . It was never marketed .
Synthesis Analysis
The synthesis of Proxorphan involves several steps . The starting material for this preparation is ketoester 1, available by one of the classical benzomorphan syntheses . Condensation with the ylide from Triethyl phosphonoacetate (HWE reaction) affords diester 2 . Catalytic hydrogenation proceeds from the less hindered face to afford the corresponding saturated diester (3) . The esters are then reduced by means of LiAlH4 to give the glycol (4); this undergoes internal ether formation on treatment with acid to form the pyran ring of 5 . Von Braun reaction with BrCN (or ethyl chloroformate) followed by saponification of the intermediate leads to the 2° amine (6) . This is converted to the cyclopropylmethyl derivative 8 by acylation with cyclopropylcarbonyl chloride followed by reduction of the thus formed amide (7) with LiAlH4 . Cleaving off the O-methyl ether with sodium ethanethiol affords proxorphan (9) .Molecular Structure Analysis
Proxorphan has a chemical formula of C19H25NO2 . Its exact mass is 299.19 and its molecular weight is 299.414 . The elemental analysis shows that it contains C, 76.22; H, 8.42; N, 4.68; O, 10.69 .Wissenschaftliche Forschungsanwendungen
Cytochrome P-450 Isozyme Activity
A study on the impact of dietary alterations on cytochrome P-450 isozyme (P-450 IID6) activity revealed that energy restriction inhibited the maturation of Dextromethorphan (DXM) metabolism in rats, while protein restriction did not significantly affect DXM metabolism (Kandil et al., 1992).
Transpersonal Experiences
DXM's potential in facilitating transpersonal or altered states of consciousness has been investigated. This includes its psychoactive properties and its legitimate therapeutic applications (Addy, 2007).
Attenuation of LPS-Induced Adhesion in Endothelial Cells
Research indicates that DXM can attenuate the expression of VCAM-1 and ICAM-1 in human umbilical vein endothelial cells stimulated with lipopolysaccharide (LPS), showing potential anti-inflammatory properties (Jiang et al., 2013).
Role in Hepatocellular Carcinoma
The involvement of Prox1, related to DXM, in the differentiation, proliferation, and prognosis in hepatocellular carcinoma has been studied, highlighting its potential in diagnostic and therapeutic strategies (Shimoda et al., 2006).
Anti-Inflammatory and Immunomodulatory Effects
DXM has been shown to have anti-inflammatory and immunomodulatory effects in a murine model of collagen-induced arthritis and in human rheumatoid arthritis, suggesting its potential use as an anti-arthritic agent (Chen et al., 2017).
Inhibiting Osteoclast Differentiation
DXM has been reported to inhibit osteoclast differentiation and bone resorption by affecting NF-κB signaling, indicating its possible therapeutic applications in diseases associated with excessive osteoclastic activity (Wu et al., 2013).
Lowering Blood Glucose Levels
Studies show that DXM and its derivatives can lower blood glucose levels by targeting pancreatic islets, suggesting its potential application in treating type 2 diabetes mellitus (Scholz et al., 2021).
Risk Reduction in Dementia
Research indicates that DXM use may reduce the risk of developing dementia, suggesting a potential protective effect against neurodegenerative diseases (Chen et al., 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c21-15-4-3-14-9-18-16-5-8-22-12-19(16,17(14)10-15)6-7-20(18)11-13-1-2-13/h3-4,10,13,16,18,21H,1-2,5-9,11-12H2/t16-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEITRSTDJBLBU-UHOSZYNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34COCCC3C2CC5=C4C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990082 | |
| Record name | Proxorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Proxorphan | |
CAS RN |
69815-38-9 | |
| Record name | (4aR,5R,10bS)-13-(Cyclopropylmethyl)-4,4a,5,6-tetrahydro-3H-5,10b-(iminoethano)-1H-naphtho[1,2-c]pyran-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69815-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proxorphan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069815389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proxorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROXORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFE8T279QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




